

PIK-90 selectivity profiling against a kinase panel

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Compound of Interest

Compound Name: PIK-90

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PIK-90 Kinase Selectivity: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor **PIK-90** against other notable PI3K inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive overview of **PIK-90's** selectivity profile.

PIK-90 is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and also demonstrates activity against other related kinases.^{[1][2][3][4]} Understanding the selectivity of such inhibitors is crucial in drug discovery to anticipate on-target efficacy and potential off-target effects. This guide compares **PIK-90's** inhibitory activity with several other well-characterized PI3K inhibitors: ZSTK474, Dactolisib (BEZ235), Pictilisib (GDC-0941), Buparlisib (BKM120), and Omipalisib (GSK2126458).

Comparative Inhibitory Activity

The inhibitory potency of **PIK-90** and selected comparator compounds against a panel of kinases is summarized in the table below. The data, presented as IC₅₀ values (the concentration of an inhibitor required for 50% inhibition in vitro), are compiled from various sources.^{[1][3][4][5][6][7][8][9]}

Kinase Target	PIK-90 IC50 (nM)	ZSTK474 IC50 (nM)	Dactolisib (BEZ235) IC50 (nM)	Pictilisib (GDC-0941) IC50 (nM)	Omipalisib (GSK2126458) Ki (nM)
p110α (PIK3CA)	11[1][2][3][4]	16[3][4][10][11]	4[5]	3[6][12]	0.019[8][9]
p110β (PIK3CB)	350[3]	44[3][4][10][11]	75[5]	33[6]	0.13[8][9]
p110γ (PIK3CG)	18[1][2][3][4]	49[3][4][10][11]	5[5]	75[6]	0.06[8][9]
p110δ (PIK3CD)	58[1][2][3][4]	4.6 - 5[3][4][10][11]	7[5]	3[6][12]	0.024[8][9]
mTORC1/2	1050[3]	>10,000[3][4]	20.7[5]	~580[6]	0.18 / 0.3[8][9]
DNA-PK	13[1][3][4]	-	-	-	0.28
PI3KC2α	47[1][3][4]	-	-	-	-
PI3KC2β	64[3]	-	-	-	-
hsVPS34	830[3]	-	-	-	-
PI4KIIIα	830[3]	-	-	-	-
PI4KIIIβ	3100[3]	-	-	-	-
ATR	15000[3]	-	-	-	-
ATM	610[3]	-	-	-	-

Note: Some values for Omipalisib are presented as Ki (inhibition constant) rather than IC50.

Experimental Protocols

The determination of kinase inhibitor selectivity is performed using a variety of in vitro assay formats. These assays are designed to be robust, high-throughput, and provide quantitative measures of inhibitor potency.

General Kinase Selectivity Profiling

A common approach for kinase selectivity profiling involves screening a test compound against a large panel of purified kinases.^[13] The activity of each kinase is measured in the presence of the inhibitor, typically at a fixed concentration for initial screening, followed by dose-response curves to determine the IC₅₀ for active compounds.

Radiometric Kinase Assays (e.g., ³³PanQinase™, HotSpot™)

These assays measure the transfer of a radiolabeled phosphate group (from [γ -³³P]ATP) to a kinase-specific substrate (peptide or protein). The amount of incorporated radioactivity is proportional to the kinase activity.

Protocol Outline:

- **Reaction Setup:** A reaction mixture is prepared containing the kinase, the test inhibitor (at various concentrations), the substrate, and a buffer containing MgCl₂.
- **Reaction Initiation:** The reaction is started by the addition of [γ -³³P]ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Termination and Separation:** The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ -³³P]ATP, often by capturing the substrate on a filter membrane.
- **Detection:** The amount of radioactivity on the filter is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Luminescent Kinase Assays (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of ADP produced during the kinase reaction. This assay is universal for any kinase and is well-suited for high-throughput screening.

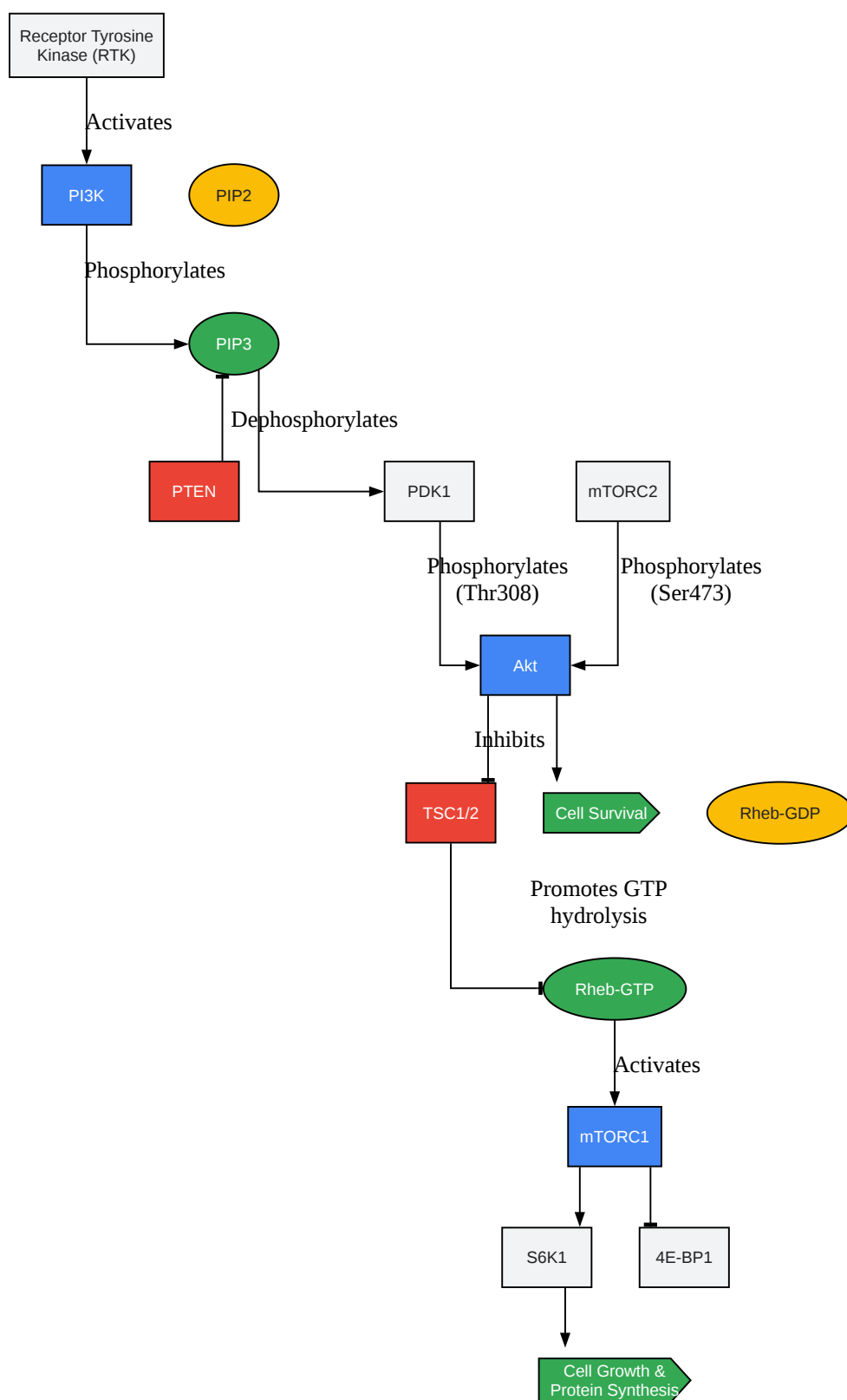
Protocol Outline:

- **Kinase Reaction:** The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.
- **ADP-Glo™ Reagent Addition:** The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **Kinase Detection Reagent Addition:** The Kinase Detection Reagent is added, which converts the ADP generated in the first step back to ATP and uses this newly synthesized ATP to generate a luminescent signal via a luciferase reaction.
- **Signal Measurement:** The luminescence is measured using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
- **Data Analysis:** IC50 values are calculated from the dose-response curves of inhibitor concentration versus kinase activity.

Signaling Pathway and Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

PIK-90 and the comparator compounds primarily target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[2][13][14][15]} Dysregulation of this pathway is a common feature in many cancers.

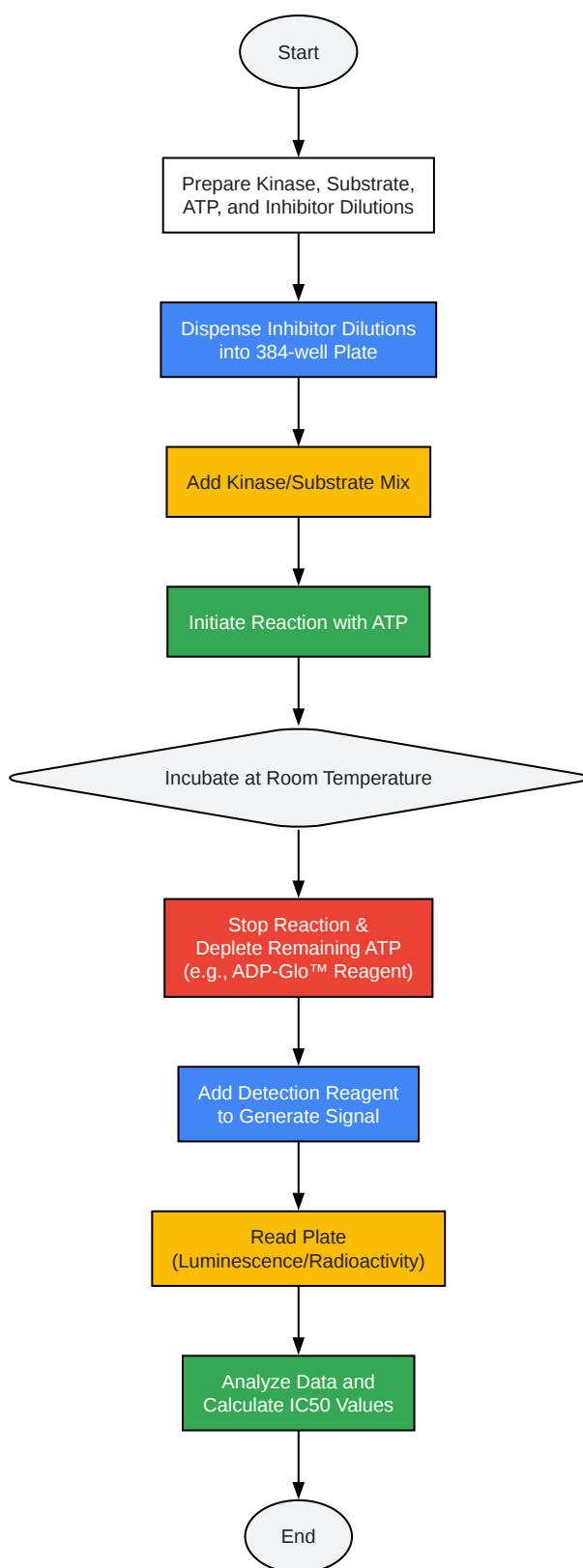


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Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a generalized workflow for determining the IC₅₀ of an inhibitor against a panel of kinases using a plate-based assay format.



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Caption: Generalized workflow for a kinase inhibitor profiling assay.

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